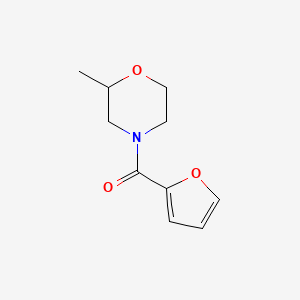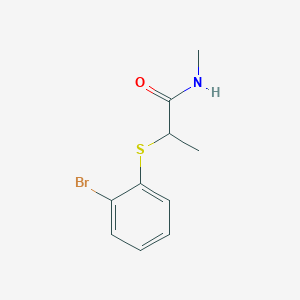
2-(2-bromophenyl)sulfanyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenyl)sulfanyl-N-methylpropanamide, also known as BPSM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPSM is a sulfhydryl-containing compound that has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
2-(2-bromophenyl)sulfanyl-N-methylpropanamide is believed to exert its biological effects through the modulation of various signaling pathways in the body. For example, 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to exhibit interesting biochemical and physiological effects in various in vitro and in vivo studies. For example, 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-bromophenyl)sulfanyl-N-methylpropanamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 2-(2-bromophenyl)sulfanyl-N-methylpropanamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(2-bromophenyl)sulfanyl-N-methylpropanamide. One area of interest is in the development of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is in the study of the mechanism of action of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential use of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide as a corrosion inhibitor in the oil and gas industry.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide involves the reaction of 2-bromobenzenethiol with N-methylpropanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide as a white crystalline solid.
Applications De Recherche Scientifique
2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to exhibit promising anti-inflammatory and anti-cancer properties. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
IUPAC Name |
2-(2-bromophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCMDEZXKAOCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)sulfanyl-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

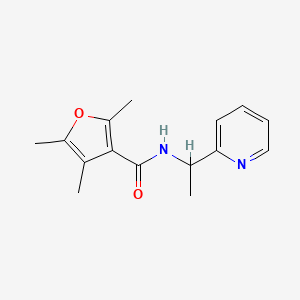

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)

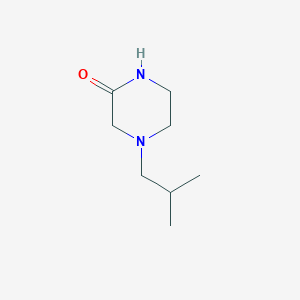
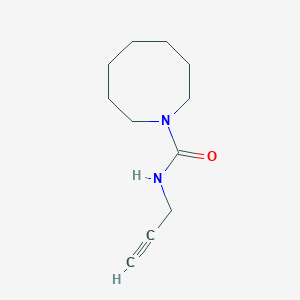
![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
